

## DS21150768: A Novel HPK1 Inhibitor for Enhancing Anti-Tumor Immunity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | DS21150768 |           |  |  |
| Cat. No.:            | B12389858  | Get Quote |  |  |

An In-Depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

**DS21150768** is a potent and orally active small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation. By targeting HPK1, **DS21150768** has demonstrated the potential to enhance anti-tumor immunity and suppress tumor growth in preclinical models. This document provides a comprehensive overview of the available technical information on **DS21150768**, including its mechanism of action, preclinical pharmacology, and the underlying experimental framework. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of HPK1 inhibition in immuno-oncology.

#### Introduction to HPK1 as a Therapeutic Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as an intracellular checkpoint, negatively regulating T-cell receptor (TCR) signaling and subsequent T-cell activation.[1] Its inhibition is a promising strategy in cancer immunotherapy to overcome immune suppression within the tumor microenvironment and enhance the efficacy of anti-tumor immune responses.



# DS21150768: A Potent and Orally Bioavailable HPK1 Inhibitor

**DS21150768** is a novel, potent, and orally bioavailable small molecule inhibitor of HPK1.[1] Preclinical studies have demonstrated its ability to enhance T-cell function and induce antitumor responses.[1]

### In Vitro Pharmacology

The following table summarizes the in vitro activity of **DS21150768**.

| Parameter                               | Value                       | Cell Line/Assay<br>Condition | Reference |
|-----------------------------------------|-----------------------------|------------------------------|-----------|
| HPK1 Inhibition (IC50)                  | Data not publicly available | Cell-free kinase assay       |           |
| SLP76 Phosphorylation Inhibition (IC50) | Data not publicly available | Jurkat cells                 |           |
| Binding Affinity (Kd)                   | Data not publicly available |                              |           |

Note: Specific quantitative values for IC50 and Kd are not available in the public domain.

#### In Vivo Pharmacology

In vivo studies in syngeneic mouse models have shown that oral administration of **DS21150768** leads to enhanced cytokine responses and significant anti-tumor activity, particularly in combination with anti-PD-1 therapy.[1][2]

Table 2.1: In Vivo Anti-Tumor Efficacy of **DS21150768** in Syngeneic Mouse Models



| Tumor Model          | Treatment                  | Dosing                      | Tumor Growth<br>Inhibition (%)    | Reference |
|----------------------|----------------------------|-----------------------------|-----------------------------------|-----------|
| MC38 OVA APL<br>(A2) | DS21150768                 | Data not publicly available | Modest                            | [2]       |
| MC38 OVA APL<br>(A2) | DS21150768 +<br>anti-PD-L1 | Data not publicly available | Significant                       | [2]       |
| MC38 OVA APL<br>(Y3) | DS21150768 +<br>anti-PD-L1 | Data not publicly available | Significant delay in tumor growth | [2]       |

Note: Specific quantitative data on tumor growth inhibition percentages are not publicly available. The table reflects the qualitative descriptions of efficacy found in the cited literature.

Table 2.2: In Vivo Pharmacodynamic Effects of DS21150768

| Biomarker                            | Effect     | Animal Model              | Dosing                      | Reference |
|--------------------------------------|------------|---------------------------|-----------------------------|-----------|
| IFN-y Levels                         | Enhanced   | Mouse                     | Data not publicly available | [1]       |
| IL-2 Levels                          | Enhanced   | Mouse                     | Data not publicly available | [1]       |
| Phosphorylation of ERK, NF-κB, c-Jun | Enhanced   | OT-1 mouse<br>splenocytes | Data not publicly available | [2]       |
| Phosphorylation of SLP76             | Suppressed | OT-1 mouse<br>splenocytes | Data not publicly available | [2]       |

Note: Specific quantitative data on cytokine concentrations and phosphorylation levels are not publicly available.

# Mechanism of Action: The HPK1-SLP76 Signaling Axis







**DS21150768** exerts its anti-tumor effects by inhibiting the kinase activity of HPK1, which plays a crucial role in a negative feedback loop that dampens T-cell activation.

Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376. [3][4] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of SLP-76 from the LAT signalosome and its subsequent proteasomal degradation. [5][6] This degradation of SLP-76 attenuates downstream signaling pathways that are essential for T-cell activation, cytokine production, and proliferation.

**DS21150768**, by inhibiting HPK1, prevents the phosphorylation of SLP-76.[2] This stabilizes the SLP-76-containing signaling complex, leading to enhanced and sustained downstream signaling through pathways involving ERK, NF-κB, and c-Jun, ultimately resulting in a more robust anti-tumor T-cell response.[2]





Click to download full resolution via product page

Figure 1. HPK1-SLP76 Signaling Pathway in T-Cells.



#### **Experimental Protocols**

Detailed experimental protocols for the studies involving **DS21150768** are not publicly available. The following sections outline generalized methodologies based on standard practices in the field for the key experiments cited.

#### In Vitro Kinase Assay (Generalized Protocol)

- Objective: To determine the in vitro inhibitory activity of DS21150768 against HPK1.
- Materials: Recombinant human HPK1 enzyme, appropriate kinase buffer, ATP, substrate peptide (e.g., myelin basic protein), and DS21150768 at various concentrations.
- Procedure:
  - 1. Incubate HPK1 enzyme with varying concentrations of **DS21150768** in the kinase buffer.
  - 2. Initiate the kinase reaction by adding ATP and the substrate peptide.
  - 3. Allow the reaction to proceed for a specified time at a controlled temperature.
  - 4. Terminate the reaction.
  - 5. Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric assay with <sup>32</sup>P-ATP or luminescence-based assay).
  - 6. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

### Syngeneic Mouse Tumor Models (Generalized Protocol)

- Objective: To evaluate the in vivo anti-tumor efficacy of DS21150768 alone and in combination with other immunotherapies.
- Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are typically used.[7][8]
- Tumor Cell Implantation:
  - 1. Culture murine tumor cells (e.g., MC38, CT26) under standard conditions.



- 2. Harvest and resuspend the cells in a suitable medium (e.g., PBS).
- 3. Inject a defined number of tumor cells subcutaneously into the flank of the mice.
- Treatment:
  - 1. Once tumors reach a palpable size, randomize the mice into treatment groups.
  - 2. Administer **DS21150768** orally at specified doses and schedules.
  - 3. For combination studies, administer other agents (e.g., anti-PD-1 antibody) via the appropriate route (e.g., intraperitoneal injection).
- Efficacy Assessment:
  - 1. Measure tumor dimensions with calipers at regular intervals.
  - 2. Calculate tumor volume using the formula: (Length x Width<sup>2</sup>)/2.
  - 3. Monitor animal body weight and overall health.
  - 4. At the end of the study, euthanize the animals and excise the tumors for further analysis.
- Pharmacodynamic Analysis:
  - 1. Collect blood samples for cytokine analysis (e.g., ELISA or multiplex bead array).
  - 2. Isolate splenocytes or tumor-infiltrating lymphocytes for flow cytometric analysis of immune cell populations.





Click to download full resolution via product page

Figure 2. Generalized Experimental Workflow.

### **Clinical Development Status**

As of the latest available information, there are no public records of **DS21150768** entering clinical trials. The development of other HPK1 inhibitors is ongoing within the pharmaceutical industry, with some candidates having entered early-phase clinical studies. Professionals interested in the clinical development of HPK1 inhibitors should monitor public clinical trial registries and announcements from pharmaceutical companies.

#### **Conclusion and Future Directions**

**DS21150768** is a promising preclinical candidate for cancer immunotherapy that targets the HPK1-SLP76 signaling axis to enhance T-cell-mediated anti-tumor responses. The available data supports its potential as a monotherapy and in combination with immune checkpoint inhibitors. Further publication of detailed quantitative preclinical data and the initiation of clinical



trials will be crucial to fully elucidate the therapeutic potential of this novel HPK1 inhibitor. Key areas for future investigation include the identification of predictive biomarkers for patient selection and the exploration of a broader range of combination therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combining PD-L1 blockade with pharmacological HPK1 inhibition overcomes tumors with low antigenicity | BioWorld [bioworld.com]
- 3. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to study the immune profile of syngeneic mouse tumor models PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- To cite this document: BenchChem. [DS21150768: A Novel HPK1 Inhibitor for Enhancing Anti-Tumor Immunity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389858#ds21150768-for-enhancing-anti-tumor-immunity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com